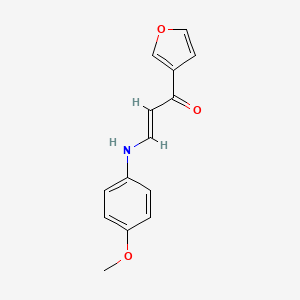

(E)-1-(furan-3-yl)-3-(4-methoxyanilino)prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-1-(Furan-3-yl)-3-(4-methoxyanilino)prop-2-en-1-one, also known as 4-methoxy-N-(3-furyl)aniline, is an aromatic amine compound. It has a wide range of applications in scientific research and is used as a reagent in organic synthesis. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. It is also used as a catalyst in the preparation of a variety of products.

Applications De Recherche Scientifique

Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides, and Their Analogues

The chemical structure of interest, featuring furan-3-yl substituents, plays a significant role in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. The furan moiety, as part of heterocyclic compounds, is essential in drug design due to its bioactive properties. This review highlights the importance of furan derivatives in developing compounds with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian actions. The study discusses over 135 heteroaryl-substituted derivatives, showcasing the impact of bioisosteric replacement of aryl with heteroaryl substituents on their biological activities (Ostrowski, 2022).

Conversion of Plant Biomass to Furan Derivatives

Furan derivatives, such as the one described, are pivotal in transitioning from fossil-based to biomass-based chemical industries. 5-Hydroxymethylfurfural (HMF) and its derivatives are highlighted as versatile platform chemicals produced from hexose carbohydrates and lignocellulose in plant biomass. These chemicals serve as precursors for monomers, polymers, fuels, solvents, and pharmaceuticals, potentially replacing non-renewable hydrocarbon sources. The review emphasizes the role of furan derivatives in sustainable chemistry and their expected expansion in applications, underscoring the shift towards a more sustainable chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017).

Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals

Furfural-based chemicals from renewable resources, such as the compound , are utilized in green chemistry for the production of biofuels, chemicals, and materials through Diels-Alder reactions. This review outlines the regio- and diastereoselectivity of Diels-Alder reactions involving furfural derivatives and alkenes. The Diels-Alder cycloaddition is an atom-economic pathway significant for synthesizing fine chemicals and materials, demonstrating the furan moiety's versatility in sustainable chemistry (Galkin & Ananikov, 2021).

Propriétés

IUPAC Name |

(E)-1-(furan-3-yl)-3-(4-methoxyanilino)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-17-13-4-2-12(3-5-13)15-8-6-14(16)11-7-9-18-10-11/h2-10,15H,1H3/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVODSLVVYMWLD-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC=CC(=O)C2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)N/C=C/C(=O)C2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-(furan-3-yl)-3-(4-methoxyanilino)prop-2-en-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol](/img/structure/B2561370.png)

![8-[3-(Triazol-2-yl)azetidin-1-yl]sulfonylquinoline](/img/structure/B2561371.png)

![3-Benzyl-2-[(3-chlorophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2561375.png)

amino}-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2561377.png)

![2-[(4-methylthiophen-3-yl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B2561379.png)

![2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-(5-thiophen-2-ylfuran-2-yl)ethanol](/img/structure/B2561381.png)

![4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B2561382.png)

![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine](/img/structure/B2561383.png)

![{1-[acetyl(methyl)amino]-2,3-dihydro-1H-benzo[f]chromen-2-yl}methyl acetate](/img/structure/B2561385.png)

![4-[(3-chloro-4-ethoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2561389.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-4-(thiophen-2-yl)thiazole-2-carboxamide](/img/structure/B2561391.png)